molecular formula C21H26O6 B15092524 21-Dehydro-16alpha-hydroxy Prednisolone

21-Dehydro-16alpha-hydroxy Prednisolone

Cat. No.: B15092524
M. Wt: 374.4 g/mol
InChI Key: IPVGZABZDDNYKO-UHFFFAOYSA-N
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Description

21-Dehydro-16alpha-hydroxy Prednisolone is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique structural modifications, which enhance its pharmacological activity and reduce its side effects compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-16alpha-hydroxy Prednisolone typically involves multiple steps, starting from 21-hydroxy pregna-1,4,9(11),16-tetraene-3,20-diketone-21-acetate. The process includes oxidation, bromine hydroxylation, debromination, and alcoholysis . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize efficiency. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro-16alpha-hydroxy Prednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .

Scientific Research Applications

21-Dehydro-16alpha-hydroxy Prednisolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 21-Dehydro-16alpha-hydroxy Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression and suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation. This results in decreased vasodilation, capillary permeability, and overall inflammation .

Comparison with Similar Compounds

    Prednisolone: A widely used corticosteroid with similar anti-inflammatory properties but a higher side effect profile.

    Methylprednisolone: Another corticosteroid with a similar mechanism of action but different pharmacokinetic properties.

    Dexamethasone: A potent corticosteroid with a longer duration of action but higher risk of side effects.

Uniqueness: 21-Dehydro-16alpha-hydroxy Prednisolone is unique due to its structural modifications, which enhance its pharmacological activity and reduce its side effects. These modifications make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-2-(11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)acetaldehyde

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,10,13-16,18,24-25,27H,3-4,8-9H2,1-2H3

InChI Key

IPVGZABZDDNYKO-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)C=O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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